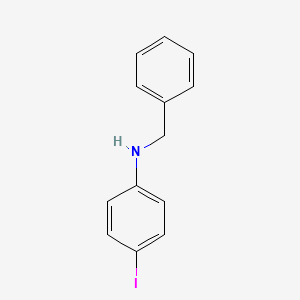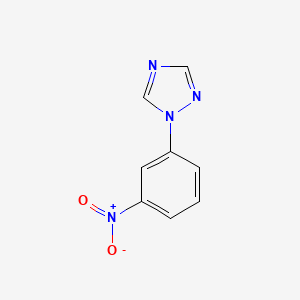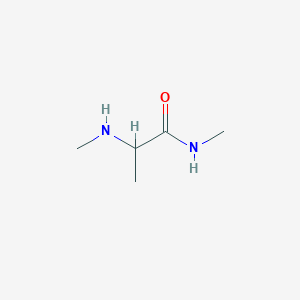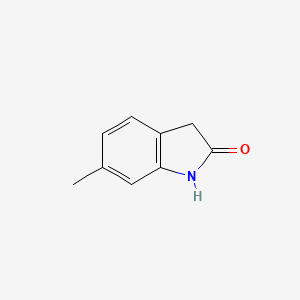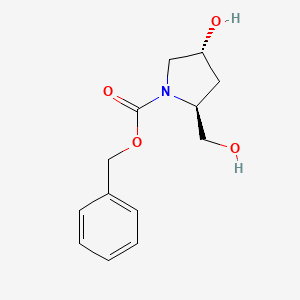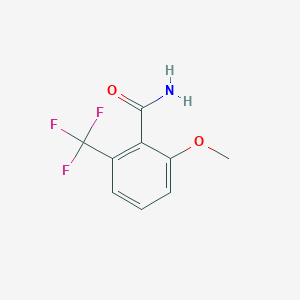
7-氟-2,2-二甲基色满-4-酮
概述
描述
“7-Fluoro-2,2-dimethylchroman-4-one” is a chemical compound used in scientific research. It possesses unique properties that can be applied in various fields such as pharmaceuticals, organic synthesis, and material sciences. The molecular formula of this compound is C11H11FO2 .
Synthesis Analysis
There are several methods for synthesizing “7-Fluoro-2,2-dimethylchroman-4-one”. One method involves the p-toluenesulfonic acid-catalyzed one-pot reaction of 2-hydroxyacetophenones with benzaldehydes . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2,2-dimethylchroman-4-one” is characterized by a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-2,2-dimethylchroman-4-one” include a molecular weight of 194.21 . The compound is a solid at room temperature .
科学研究应用
抗癌活性
色满酮衍生物,包括7-氟-2,2-二甲基色满-4-酮,已被研究用于其潜在的抗癌特性。该化合物与各种生物靶标相互作用的能力可能导致新型化学治疗剂的开发。其结构与天然多酚类似,而天然多酚以其抗癌活性而闻名,这使其成为药物合成和设计的很有希望的候选者 .
TNF-α抑制
肿瘤坏死因子-α(TNF-α)的抑制在慢性炎症性疾病的治疗中至关重要7-氟-2,2-二甲基色满-4-酮可以作为开发TNF-α抑制剂的支架,为治疗类风湿性关节炎和炎症性肠病等疾病提供新的途径 .
抗糖尿病作用
色满酮化合物在抗糖尿病研究中已显示出前景,特别是在抑制DGAT、PTP1B和α-葡萄糖苷酶等酶方面。这些酶参与葡萄糖代谢和胰岛素信号传导,抑制它们可以帮助糖尿病患者控制血糖水平 .
抗氧化特性
色满酮衍生物的抗氧化能力已得到充分证明7-氟-2,2-二甲基色满-4-酮可用于开发保护细胞免受氧化应激的抗氧化剂,氧化应激与多种疾病有关,包括神经退行性疾病 .
抗菌和抗真菌应用
研究表明,色满酮衍生物具有抗菌和抗真菌特性。这使得7-氟-2,2-二甲基色满-4-酮成为开发新型抗菌剂的潜在候选者,以对抗耐药菌株和真菌 .
神经保护作用
色满酮衍生物的神经保护作用在神经退行性疾病的治疗中引起了人们的兴趣7-氟-2,2-二甲基色满-4-酮可以探索其保护神经元免受损伤和改善认知功能的潜力 .
抗炎活性
由于其结构特征,7-氟-2,2-二甲基色满-4-酮可能表现出抗炎活性。这可以在开发新的抗炎药物中加以利用,这些药物可能比目前的治疗方法毒性更低且更有效 .
化学合成和药物设计
该化合物的独特结构使其成为化学合成和药物设计的重要基石。它可用于创造各种具有潜在治疗应用的新型化合物,从心血管疾病到神经系统疾病 .
安全和危害
The safety data sheet for “7-Fluoro-2,2-dimethylchroman-4-one” indicates that it is a hazardous substance . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
作用机制
Target of Action
Chromanone analogs, to which 7-fluoro-2,2-dimethylchroman-4-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that these compounds may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes .
Mode of Action
It is known that chromanone analogs can interact with their targets in various ways, such as by binding to active sites, altering protein conformation, or modulating protein-protein interactions . The exact nature of these interactions and the resulting changes would depend on the specific structure and properties of 7-Fluoro-2,2-dimethylchroman-4-one .
Biochemical Pathways
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that 7-fluoro-2,2-dimethylchroman-4-one could affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities exhibited by chromanone analogs, it is likely that 7-fluoro-2,2-dimethylchroman-4-one could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can significantly impact the action of chemical compounds .
生化分析
Biochemical Properties
7-Fluoro-2,2-dimethylchroman-4-one plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can include enzyme inhibition or activation, which can alter the biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of 7-Fluoro-2,2-dimethylchroman-4-one on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, thereby impacting cellular behavior and function .
Molecular Mechanism
At the molecular level, 7-Fluoro-2,2-dimethylchroman-4-one exerts its effects through specific binding interactions with biomolecules. These interactions can lead to enzyme inhibition or activation, which in turn affects various biochemical pathways. Additionally, it can induce changes in gene expression, further influencing cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2,2-dimethylchroman-4-one can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products can also have significant biochemical effects .
Dosage Effects in Animal Models
The effects of 7-Fluoro-2,2-dimethylchroman-4-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its potential therapeutic applications .
Metabolic Pathways
7-Fluoro-2,2-dimethylchroman-4-one is involved in various metabolic pathways, interacting with specific enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of 7-Fluoro-2,2-dimethylchroman-4-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 7-Fluoro-2,2-dimethylchroman-4-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .
属性
IUPAC Name |
7-fluoro-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQZPUQPCIGJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569984 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111477-98-6 | |
| Record name | 7-Fluoro-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40569984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)




![3-({[Tert-butyl(dimethyl)silyl]oxy}methyl)phenol](/img/structure/B1316669.png)
